N,N-Diethyl-4-methoxy-5-nitropyrimidin-2-amine
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Overview
Description
N,N-Diethyl-4-methoxy-5-nitropyrimidin-2-amine is a versatile chemical compound with the molecular formula C9H14N4O3 and a molecular weight of 226.23 g/mol . This compound is known for its unique structural features, which include a pyrimidine ring substituted with diethylamino, methoxy, and nitro groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-methoxy-5-nitropyrimidin-2-amine typically involves the reaction of 4-methoxy-5-nitropyrimidine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-methoxy-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon).
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N,N-Diethyl-4-methoxy-5-aminopyrimidin-2-amine.
Scientific Research Applications
N,N-Diethyl-4-methoxy-5-nitropyrimidin-2-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential lead compound for the development of new drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-methoxy-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-4-methoxy-5-aminopyrimidin-2-amine
- N,N-Diethyl-4-methoxy-5-chloropyrimidin-2-amine
- N,N-Diethyl-4-methoxy-5-bromopyrimidin-2-amine
Uniqueness
N,N-Diethyl-4-methoxy-5-nitropyrimidin-2-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
873686-93-2 |
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Molecular Formula |
C9H14N4O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
N,N-diethyl-4-methoxy-5-nitropyrimidin-2-amine |
InChI |
InChI=1S/C9H14N4O3/c1-4-12(5-2)9-10-6-7(13(14)15)8(11-9)16-3/h6H,4-5H2,1-3H3 |
InChI Key |
AGSKFELVBAFXMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C(=N1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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